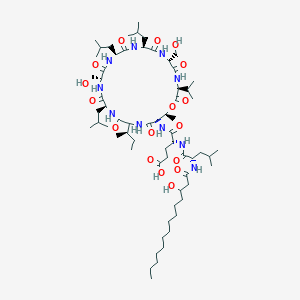

奥法酰胺 A

描述

- Orfamide A is a cyclic lipodepsipeptide natural product with notable bioactivity, including acute toxicity against Trypanosoma brucei, the parasite causing African sleeping sickness (Bando et al., 2022).

Synthesis Analysis

- A total synthesis of Orfamide A was achieved using an amino acid ester building block and SPPS protocol adaptation, resulting in a library of target compounds with high yield and purity (Bando et al., 2022).

Molecular Structure Analysis

- The structural diversity of Orfamide A was explored, revealing key aspects like the 5Leu residue being d-configured and the 3’-OH group being R-configured (Ma et al., 2016).

Chemical Reactions and Properties

- Orfamide A and its homologs display significant bioactivity, including lysis of oomycete zoospores and biocontrol of Rhizoctonia, indicating its potential in biological control of a broad spectrum of fungal plant pathogens (Ma et al., 2016).

Physical Properties Analysis

- Detailed physical properties of Orfamide A, such as solubility or melting point, are not explicitly stated in the reviewed papers. However, its synthesis process and bioactivity studies suggest that it is a stable compound under biological conditions.

Chemical Properties Analysis

- Orfamide A is characterized by its insecticidal properties, as evidenced by its effectiveness against green peach aphid (Myzus persicae), showcasing its potential in organic agriculture (Jang et al., 2013).

科学研究应用

- Insecticidal Activity : Orfamide A has been characterized as an insecticidal . It induces mortality in adult green peach aphids .

- Antifungal Activity : Orfamide A has been characterized as an antifungal . It blocks appressoria formation in M. oryzae isolates and reduces the number of sporulating blast lesions in M. oryzae-infected plants .

- Algicidal Activity : Orfamide A has been characterized as an algicidal agent . It triggers an increase in cytosolic Ca2+ in the green alga Chlamydomonas reinhardtii, causing its deflagellation, and thus leads to its immobilization .

- Activity Against Trypanosoma brucei : Orfamide A is also active against T. b. brucei, the parasite causing African sleeping sickness .

-

Anti-Inflammatory Activity : Orfamide A has been studied due to its anti-inflammatory properties . While the specific mechanisms are not detailed in the source, it’s likely that Orfamide A interacts with certain inflammatory pathways to exert its effects.

-

Anti-Bacterial Activity : Orfamide A has been characterized as an anti-bacterial agent . It’s produced by various Pseudomonas species and can inhibit the growth of certain bacteria .

-

Anti-Cancer Activity : Orfamide A has been studied for its anti-cancer properties . The specific mechanisms and results of these studies are not detailed in the source, but it’s likely that Orfamide A interacts with certain cellular pathways to inhibit cancer cell growth.

-

Ca2+ Signalling Pathways : Orfamide A triggers a Ca2+ signal, causing the deflagellation of the green microalga Chlamydomonas reinhardtii . At least two Ca2±signalling pathways and TRP channels are involved in this response .

-

Inhibition of Acetylcholinesterase : Orfamide A has been studied as an inhibitor of the enzyme acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and inhibitors of this enzyme are often used in the treatment of conditions like Alzheimer’s disease and myasthenia gravis.

-

Biosurfactant Production : Orfamide A is a type of cyclic lipopeptide (CLP) and is involved in the production of biosurfactants by Pseudomonas . Biosurfactants are surface-active substances produced by microorganisms, and they have a wide range of potential applications, including in the petroleum industry, environmental remediation, and the food industry.

-

Lysis of Oomycete Zoospores : Orfamide A has been found to cause lysis of oomycete zoospores . Oomycetes are a group of fungus-like organisms that include some significant plant pathogens, and the ability to cause lysis of their zoospores could have implications for the control of these pathogens.

-

Biocontrol of Rhizoctonia : Orfamide A has been studied for its potential in the biological control of Rhizoctonia , a genus of anamorphic fungi that can cause root rot and other diseases in a wide range of host plants.

安全和危害

未来方向

The structural correction of Orfamide A by chemical synthesis and analysis was confirmed by biological activity comparison in Chlamydomonas reinhardtii, which indicated compound configuration to be important for bioactivity . Future research could focus on the development of a more reliable method using a building block with a preformed ester bond .

属性

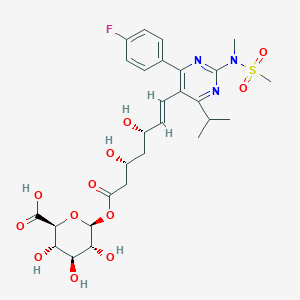

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOLBAYDTRBYBA-NZZMYBQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H114N10O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102456656 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)